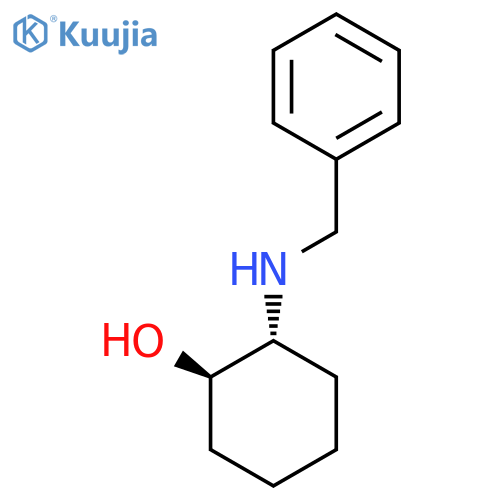

Synthesis and resolution of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol: enantiomer separation by sequential use of (R)- and (S)-mandelic acid [cyclohexanol, 2-(N-benzyl)amino, (1S,2S)- and (1R,2R)-]

,

Organic Syntheses,

2008,

85,

106-117